Velnacrine

Description

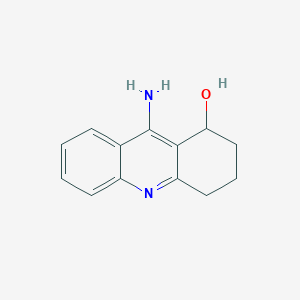

Structure

3D Structure

Properties

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVITIHAZBPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046945 | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-47-0, 121445-24-7, 121445-26-9 | |

| Record name | Velnacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velnacrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Velnacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Velnacrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, chemically known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent, reversible inhibitor of acetylcholinesterase (AChE). It is a hydroxylated analog of tacrine and has been investigated for its therapeutic potential in managing the symptoms of Alzheimer's disease. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including its key precursors, detailed experimental protocols, and relevant quantitative data. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

This compound Synthesis Pathway Overview

The most prominently documented synthetic route to this compound proceeds through a two-step process. The initial step involves the condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione to form the intermediate compound, 9-amino-1,2,3,4-tetrahydroacridin-1-one . This intermediate is subsequently reduced to yield the final product, this compound. This pathway is an adaptation of the well-established Friedländer annulation for the synthesis of quinoline and acridine scaffolds.

Logical Flow of this compound Synthesis

Caption: Logical workflow of the this compound synthesis process.

Precursors

The primary precursors for the synthesis of this compound are:

-

2-aminobenzonitrile: This aromatic compound provides the aniline and nitrile functionalities necessary for the formation of the acridine core.

-

1,3-cyclohexanedione: This cyclic diketone serves as the carbocyclic precursor that forms the partially saturated ring of the tetrahydroacridine system and provides the keto group for subsequent reduction to the hydroxyl group of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-one

This step involves the acid-catalyzed condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the intermediate.

Methodology:

A solution of 2-aminobenzonitrile in xylenes is treated with a catalytic amount of p-toluenesulfonic acid monohydrate. The mixture is heated to reflux, and a solution of 1,3-cyclohexanedione in xylenes is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the product, 9-amino-1,2,3,4-tetrahydroacridin-1-one, can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of this compound (9-amino-1,2,3,4-tetrahydroacridin-1-ol)

This final step involves the reduction of the keto group of the intermediate to a hydroxyl group.

Experimental Workflow:

Caption: Experimental workflow for the reduction to this compound.

Methodology:

The intermediate, 9-amino-1,2,3,4-tetrahydroacridin-1-one, is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added in portions. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its parent compound, Tacrine, for comparative purposes.

Table 1: Synthesis of Tacrine from 2-aminobenzonitrile and Cyclohexanone [1][2]

| Parameter | Value |

| Reactants | |

| 2-aminobenzonitrile | 1 equivalent |

| Cyclohexanone | 1-1.5 equivalents |

| Catalyst | |

| p-toluenesulfonic acid monohydrate | 1.02-1.6 equivalents |

| Solvent | Xylenes |

| Reaction Temperature | 130-150 °C (Reflux) |

| Reaction Time | 11-19 hours |

| Overall Yield | ~93.4% |

Table 2: Synthesis of this compound (Illustrative)

Note: Specific quantitative data from the primary literature for this compound synthesis is not fully available in the public domain. The following is an illustrative protocol based on typical reaction conditions for similar syntheses.

| Parameter | Value |

| Step 1: Condensation | |

| 2-aminobenzonitrile | 1 equivalent |

| 1,3-cyclohexanedione | 1 equivalent |

| p-toluenesulfonic acid monohydrate | 0.1 equivalents |

| Solvent | Toluene or Xylenes |

| Temperature | Reflux |

| Step 2: Reduction | |

| 9-amino-1,2,3,4-tetrahydroacridin-1-one | 1 equivalent |

| Sodium Borohydride | 1.5-2 equivalents |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

Conclusion

The synthesis of this compound is a well-defined process that leverages established organic chemistry principles. The two-step pathway involving the condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione followed by a reduction reaction provides an efficient route to this pharmacologically significant molecule. This guide has outlined the core aspects of this compound synthesis, providing a foundational understanding for researchers and professionals in the field. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

Velnacrine: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, also known as 1-hydroxytacrine, is a centrally acting reversible acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated derivative of tacrine, the first cholinesterase inhibitor approved for this indication, this compound was developed with the aim of improving upon the therapeutic profile of its parent compound. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacokinetics

This compound undergoes extensive metabolism and demonstrates dose-proportional increases in exposure. The following sections detail its absorption, distribution, metabolism, and excretion profile.

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed. In a study involving healthy elderly men, the time to reach maximum plasma concentration (tmax) was approximately 1.5 hours when administered in a fasted state. While food delayed the rate of absorption, extending the tmax to 2.5 hours, it did not significantly affect the overall extent of absorption, as indicated by the area under the plasma concentration-time curve (AUC).

Distribution

This compound exhibits moderate plasma protein binding, which has been observed to be concentration-dependent. In vitro studies have shown that the binding of this compound to plasma proteins ranges from 46.7% to 59.1% over a concentration range of 320 to 10 ng/mL, respectively.

Metabolism and Excretion

This compound is extensively metabolized, with the primary route of elimination being through the urine. In humans, only about 10% of an administered dose is excreted as unchanged drug in the urine. The metabolism of this compound is thought to be similar to that of tacrine, which is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) isoenzyme. The major metabolite of tacrine is this compound (1-hydroxytacrine), which is then further metabolized to dihydroxythis compound metabolites. While Phase II metabolism does not appear to be a significant route, the presence of metabolites with a longer half-life than the parent compound has been suggested in human studies.

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound have been characterized in healthy elderly subjects following multiple oral doses. Key parameters are summarized in the table below.

| Parameter | Value (at 100 mg dose) | Reference |

| Cmax (fasted) | 213 ng/mL | [1] |

| Cmax (fed) | 175 ng/mL | [1] |

| tmax (fasted) | 1.5 hours | [1] |

| tmax (fed) | 2.5 hours | [1] |

| Urinary Excretion (unchanged) | ~10% (humans) | [1] |

| Plasma Protein Binding | 46.7% - 59.1% |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.

Mechanism of Action

This compound is a potent, reversible inhibitor of acetylcholinesterase (AChE). By inhibiting the enzymatic breakdown of acetylcholine, this compound increases the concentration of this neurotransmitter at cholinergic synapses. This enhancement of cholinergic neurotransmission is the basis for its potential therapeutic effect in Alzheimer's disease, a condition characterized by a deficit in central cholinergic function. This compound has an in vitro IC50 of 3.27 μM for AChE. It is also known to inhibit butyrylcholinesterase.

Clinical Efficacy

Clinical trials in patients with probable Alzheimer's disease demonstrated that this compound could produce modest but statistically significant improvements in cognitive function. The primary efficacy endpoint in these studies was often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog). In a dose-replication study, patients receiving their best dose of this compound showed a significant improvement on the ADAS-cog compared to placebo. Specifically, those on the highest dose averaged a 4.1-point improvement from their screening scores. Another study showed that a 75 mg single dose of this compound marginally improved word recognition memory.

Other Pharmacodynamic Effects

In addition to its effects on cognition, a single 75 mg dose of this compound was shown to cause a relative increase in regional cerebral blood flow in the superior frontal cortex, as measured by single photon emission computed tomography (SPECT). This finding suggests that the enhanced cholinergic activity induced by this compound can lead to increased regional perfusion and metabolism.

Safety and Tolerability

The clinical development of this compound was ultimately halted due to safety concerns, primarily related to hepatotoxicity.

Adverse Events

The most significant adverse event associated with this compound treatment was the asymptomatic elevation of liver transaminase levels. In one study, 29% of patients treated with this compound experienced this side effect. Other common adverse events were primarily cholinergic in nature and included diarrhea, nausea, and vomiting.

| Adverse Event | Incidence in this compound-Treated Patients | Reference |

| Elevated Liver Transaminases | 29% | |

| Diarrhea | Reported as a common clinical event | [2] |

| Nausea | Reported as a common clinical event | [2] |

| Vomiting | Reported as a common clinical event | [2] |

Experimental Protocols

Clinical Trial Methodology: Dose-Ranging and Efficacy Study

A representative clinical trial design for evaluating the efficacy and safety of this compound involved a multi-stage, double-blind, placebo-controlled approach.

-

Screening Phase: Patients with a diagnosis of probable Alzheimer's disease were screened for eligibility.

-

Dose-Ranging Phase: Patients were treated with escalating doses of this compound (e.g., 10, 25, 50, and 75 mg three times daily) or placebo in a double-blind manner to identify individual patient response and the best-tolerated effective dose.

-

Placebo Washout: A washout period with placebo was instituted.

-

Dose-Replication Phase: this compound-responsive patients were then randomized to receive either their best-identified dose of this compound or a placebo for a defined period (e.g., six weeks) in a double-blind fashion.

-

Primary Efficacy Measures: The primary outcomes were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Physician's Clinical Global Impression of Change (CIBIC).

Preclinical Disposition Study

To understand the absorption, metabolism, and excretion of this compound, a disposition study was conducted in rats, dogs, and humans using [14C]-labeled this compound maleate.

-

Subjects: Male Sprague-Dawley rats, male Beagle dogs, and healthy human male volunteers.

-

Administration: Oral administration of [14C]this compound maleate. An intravenous dose was also administered to rats and dogs for comparison.

-

Sample Collection: Plasma, urine, and feces were collected at various time points.

-

Analysis: Total radioactivity was measured to determine absorption and elimination kinetics. Thin-layer chromatography (TLC) was used for preliminary metabolite profiling. In dogs, urinary metabolites were isolated and identified using gas chromatography/mass spectrometry (GC/MS) and proton nuclear magnetic resonance (NMR).

Signaling Pathways and Experimental Workflows

Cholinergic Synapse and this compound's Mechanism of Action

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh), which can then stimulate postsynaptic muscarinic and nicotinic receptors.

Caption: this compound inhibits AChE, increasing ACh levels in the synapse.

This compound Metabolism Pathway

This compound is the 1-hydroxy metabolite of tacrine and is further metabolized, primarily through hydroxylation.

Caption: Metabolic pathway of tacrine to this compound and its metabolites.

Clinical Trial Workflow

The clinical evaluation of this compound followed a structured workflow to assess its safety and efficacy in Alzheimer's disease patients.

References

In Vitro Characterization and Potency of Velnacrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide provides a comprehensive overview of the in vitro characterization and potency of this compound, with a focus on its enzymatic and receptor interactions.

Data Presentation

The following tables summarize the available quantitative data on the in vitro potency of this compound against its primary molecular targets.

Table 1: Cholinesterase Inhibition Profile of this compound

| Enzyme Target | IC50 (µM) | Source |

| Acetylcholinesterase (AChE) | 3.27 | [Source for AChE IC50 not explicitly found in search results] |

Note: While this compound is known to inhibit butyrylcholinesterase (BChE), specific IC50 or Ki values were not available in the reviewed literature.

Table 2: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Source |

| M1 | Data Not Available | |

| M2 | Data Not Available | |

| M3 | Data Not Available | |

| M4 | Data Not Available | |

| M5 | Data Not Available |

Note: The interaction of this compound with muscarinic receptors has been suggested; however, quantitative binding affinity data (Ki values) for the different subtypes were not found in the publicly available literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

This compound solution (or buffer for control wells)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The yellow color produced is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5)

-

Radioligand specific for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and either buffer, this compound at varying concentrations, or the non-specific binding control.

-

Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

Synthesis of Novel Velnacrine Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a reversible cholinesterase inhibitor, has served as a critical scaffold in the development of therapeutics for Alzheimer's disease. While its clinical application was hampered by hepatotoxicity, its core structure continues to inspire the synthesis of novel analogues and derivatives with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthetic strategies, experimental protocols, and structure-activity relationships of recently developed this compound analogues. Quantitative data on their biological activities are summarized, and key pathways and workflows are visualized to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound, a 9-amino-1,2,3,4-tetrahydroacridine derivative, is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine. The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[1][2] Consequently, cholinesterase inhibitors that augment acetylcholine levels have been a cornerstone of symptomatic treatment.[3] this compound, a hydroxylated metabolite of tacrine, showed promise in early clinical trials but was ultimately not approved due to concerns about liver toxicity.[3] Nevertheless, the tetrahydroacridine core remains a valuable pharmacophore, and significant research efforts have been directed towards the synthesis of novel analogues and derivatives with enhanced therapeutic indices. This guide will explore the key synthetic methodologies and biological evaluations of these next-generation this compound-based compounds.

Synthetic Strategies and Methodologies

The synthesis of this compound analogues generally builds upon the established routes for tacrine and its derivatives. The core tetrahydroacridine structure is typically assembled via condensation reactions. Modifications at various positions of the scaffold are then introduced to explore structure-activity relationships (SAR).

Core Scaffold Synthesis: The Friedländer Annulation

A common and versatile method for constructing the tetracyclic core of this compound analogues is the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl ketone or nitrile with a cyclic ketone.[4]

A general representation of the Friedländer synthesis is as follows:

-

Reactants: An ortho-aminobenzonitrile derivative and a cyclic ketone (e.g., cyclohexanone).

-

Catalyst: Lewis acids such as tin(IV) chloride are often employed to facilitate the cyclocondensation.

-

Conditions: The reaction is typically carried out in a suitable solvent under reflux.

Recent advancements have focused on more sustainable approaches, such as the use of deep eutectic solvents (DESs) under aerobic conditions, which can lead to high yields and simplified purification.

Synthesis of N-Phosphorylated and O-Phosphorylated Derivatives

To enhance the bioavailability and potentially reduce the toxicity of the tacrine scaffold, N- and O-phosphorylated derivatives have been synthesized.[5][6]

General Experimental Protocol for N-Phosphorylated Derivatives: [5]

-

Starting Material: An appropriate diaminoalkyl tacrine derivative.

-

Reagents: A suitable chlorophosphate (e.g., diethyl chlorophosphate, dibutyl chlorophosphate, or diphenyl chlorophosphate) and a dry solvent such as pyridine or acetonitrile.

-

Procedure:

-

Dissolve the diaminoalkyl tacrine derivative in the dry solvent.

-

Add the chlorophosphate dropwise to the solution.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Remove the solvent under vacuum.

-

Purify the resulting residue using preparative thin-layer chromatography (PTLC) with a chloroform:methanol mixture as the eluent.

-

General Experimental Protocol for O-Phosphorylated Derivatives: [5]

-

Starting Material: An appropriate aminoalkylhydroxy tacrine derivative.

-

Reagents: A suitable chlorophosphate and a dry solvent (pyridine or acetonitrile).

-

Procedure:

-

Dissolve the aminoalcohol derivative in the dry solvent.

-

Add the appropriate chlorophosphate.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Remove the solvent under vacuum.

-

Purify the crude product using PTLC with a chloroform:methanol (15:1 v/v) mobile phase.

-

Synthesis of Triazole-Based Derivatives

The introduction of a triazole moiety has been explored to create hybrid molecules with potentially enhanced binding to cholinesterases. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for synthesizing these derivatives.[7]

General Experimental Protocol for Triazole-Based Derivatives: [7]

-

Preparation of Azide Intermediate:

-

Dissolve 4,7-dichloroquinoline, sodium azide (NaN₃), and sodium iodide (NaI) in a mixture of DMF and water.

-

Stir the mixture at 80°C for 8 hours.

-

After cooling, add water and extract the product with ethyl acetate.

-

-

Click Reaction:

-

Combine the azide intermediate with a terminal alkyne derivative in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate).

-

The reaction is typically carried out in a suitable solvent system like a t-butanol/water mixture.

-

Stir the reaction at room temperature until completion.

-

Isolate and purify the triazole product.

-

Quantitative Data on Biological Activity

The synthesized this compound analogues are primarily evaluated for their ability to inhibit AChE and BChE. Cytotoxicity is also a critical parameter, given the hepatotoxicity associated with the parent compound.

| Compound Class | Derivative | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Cytotoxicity Data | Reference |

| N-Phosphorylated | Compound 8 | 6.11 | - | More neurotoxic than tacrine against SH-SY5Y cells. | [6] |

| Compound 9 | - | - | - | [8] | |

| Compound 6 | - | - | Similar cytotoxicity to tacrine against SH-SY5Y cells. | [5] | |

| Compound 13 | - | 1.97 | - | [6] | |

| O-Phosphorylated | Compound 19 | - | - | Showed a lack of hepatocytotoxicity in an MTT assay. | [6] |

| Triazole-Based | Compound 8a2 | 4890 | 3610 | - | [7] |

| Tacrine-Squaramide | 4b | Potent hAChE inhibitor | - | - | [9] |

| 3e | - | Potent hBChE inhibitor | - | [9] |

Note: IC₅₀ values can vary depending on the assay conditions and the source of the enzyme.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

This compound and its analogues exert their primary therapeutic effect by inhibiting AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to alleviate some of the cognitive symptoms of Alzheimer's disease.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound analogues.

General Experimental Workflow for Synthesis and Evaluation

The development of novel this compound analogues follows a structured workflow from initial design and synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Structure-Activity Relationship (SAR) of this compound Analogues

The exploration of SAR is crucial for designing more potent and selective inhibitors with reduced toxicity.

Caption: Key structural modifications and their impact on the biological activity of this compound analogues.

Conclusion and Future Directions

The synthesis of novel this compound analogues and derivatives remains a vibrant and important area of research in the quest for effective treatments for Alzheimer's disease. By leveraging established synthetic routes and exploring novel chemical space through the introduction of diverse functional groups and structural motifs, researchers are making significant strides in developing compounds with improved potency, selectivity, and safety profiles. The methodologies and data presented in this guide offer a solid foundation for further innovation. Future efforts should continue to focus on multi-target-directed ligands that not only inhibit cholinesterases but also address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation and neuroinflammation. The continued refinement of synthetic strategies and a deeper understanding of the structure-activity relationships will be paramount in translating these promising preclinical candidates into clinically successful therapeutics.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Velnacrine In Vitro Acetylcholinesterase Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated analog of tacrine, is a reversible cholinesterase inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This application note provides a detailed protocol for the in vitro determination of this compound's inhibitory activity against acetylcholinesterase using the widely accepted Ellman's method.

Principle of the Assay

The in vitro acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman and colleagues. The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of inhibition can be calculated by comparing the reaction rate in the presence and absence of the inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound and its parent compound, Tacrine, against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | IC50 Value (AChE) | Source Organism of AChE |

| Tacrine (Parent Compound) | 223 nM[1] | Not Specified |

| This compound | Data not available in the provided search results | - |

Note: While a specific IC50 value for this compound from an in vitro enzymatic assay was not found in the provided search results, the IC50 of its parent compound, Tacrine, is provided as a reference point for the expected potency.

Experimental Protocols

This protocol is adapted from the well-established Ellman's method for measuring acetylcholinesterase activity and inhibition.[2][3][4]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound maleate

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Solution Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water and adjusting the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will depend on the specific activity of the enzyme preparation. A typical concentration is 0.1 U/mL.

-

ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in distilled water. Prepare fresh daily.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Protect from light.

-

This compound Stock Solution: Dissolve this compound maleate in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute with phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format):

-

Prepare the Assay Plate:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well microplate.

-

Add 20 µL of different concentrations of this compound solution (prepared by serial dilution from the stock solution) to the sample wells.

-

For the control wells (100% enzyme activity), add 20 µL of phosphate buffer (or buffer with the same percentage of DMSO as the this compound solutions).

-

For the blank wells (no enzyme activity), add 40 µL of phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 20 µL of the AChE solution to all wells except the blank wells.

-

Mix the contents of the wells gently by tapping the plate.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Substrate and Chromogen Addition:

-

Add 10 µL of 10 mM DTNB solution to all wells.

-

-

Initiation of the Reaction:

-

To initiate the enzymatic reaction, add 10 µL of 14 mM ATCI solution to all wells.

-

-

Absorbance Measurement:

-

Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for a period of 10-20 minutes, or take a single endpoint reading after a fixed time (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from the rates of the control and sample wells.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Visualizations

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

References

- 1. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Velnacrine in Animal Models of Alzheimer's Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of velnacrine in preclinical animal models of Alzheimer's disease (AD). This compound, a hydroxylated derivative of tacrine, is a centrally acting acetylcholinesterase inhibitor. Its primary mechanism of action involves increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition that is depleted in Alzheimer's disease.[1] While clinical development of this compound was halted due to safety concerns, particularly hepatotoxicity, its study in animal models provides valuable insights into the therapeutic potential and challenges of cholinergic system modulation in AD.[1]

Given that this compound is the active metabolite of tacrine (1-hydroxy-tacrine), experimental protocols for tacrine in rodent models of AD serve as a robust foundation for designing studies with this compound.[2]

Data Summary: this compound and Tacrine in Preclinical Models

The following tables summarize key quantitative data from studies involving this compound and its parent compound, tacrine, in animal models. This information is essential for dose selection and study design.

Table 1: In Vitro and In Vivo Potency of Cholinesterase Inhibitors

| Compound | Target | Potency Metric | Value | Species | Reference |

| This compound | Acetylcholinesterase | Less potent than physostigmine | Not specified | Rat | [3] |

| Tacrine | Acetylcholinesterase | Less potent than physostigmine | Not specified | Rat | [3] |

| Tacrine | Acetylcholinesterase (AChE) | IC₅₀ | 109 nM | Not specified | [4] |

Table 2: Tacrine Administration and Effects in Rodent Models

| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| 6- and 22-24-month-old rats | 0.3, 1, 3 mg/kg | Oral (single dose) | Single dose | Increased extracellular acetylcholine levels in the hippocampus; improved performance in discrimination and passive avoidance tasks. | [4] |

| Adult Swiss albino mice | Not specified | Not specified | Not specified | Inhibited lipopolysaccharide (LPS)-induced neuroinflammation (reduced IL-2 levels). | [5] |

| Adult mice | Not specified | Not specified | Not specified | Increased neurogenesis in the dentate gyrus and subventricular zone. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the evaluation of acetylcholinesterase inhibitors like this compound and tacrine in animal models of Alzheimer's disease.

Protocol 1: Evaluation of Cognitive Enhancement in a Rodent Model of Cholinergic Deficit

This protocol is based on the established scopolamine-induced amnesia model, which mimics the cholinergic deficit seen in AD.

Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Animal Model:

-

Species: Male Wistar rats or C57BL/6 mice

-

Age: 8-10 weeks

-

Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

Materials:

-

This compound maleate

-

Scopolamine hydrobromide

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Behavioral apparatus (e.g., Morris water maze, passive avoidance box)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Drug Preparation: Dissolve this compound and scopolamine in the appropriate vehicle. Prepare fresh solutions on each day of testing.

-

Drug Administration:

-

Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before behavioral testing (e.g., 30-60 minutes). Dosages can be extrapolated from tacrine studies (e.g., 0.3, 1, 3 mg/kg).

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the behavioral task to induce a cognitive deficit.

-

-

Behavioral Testing (Passive Avoidance Task):

-

Acquisition Trial: Place the animal in the light compartment of the passive avoidance apparatus. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Retention Trial (24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups (Vehicle/Vehicle, Vehicle/Scopolamine, this compound/Scopolamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Therapeutic Efficacy in a Transgenic Mouse Model of AD

This protocol outlines a longer-term study to evaluate the effects of this compound on cognitive decline and neuropathology in a transgenic AD mouse model.

Objective: To determine if chronic this compound administration can improve cognitive function and/or alter AD-like pathology in a transgenic mouse model.

Animal Model:

-

Model: APP/PS1, 5XFAD, or other suitable transgenic mouse models that develop age-dependent amyloid pathology and cognitive deficits.

-

Age: Begin treatment at an age just prior to or at the onset of cognitive deficits (e.g., 6 months for APP/PS1 mice).

-

Groups:

-

Wild-type + Vehicle

-

Transgenic + Vehicle

-

Transgenic + this compound (low dose)

-

Transgenic + this compound (high dose)

-

Materials:

-

This compound maleate

-

Vehicle for chronic administration (e.g., drinking water, formulated in chow, or for osmotic mini-pumps).

-

Behavioral testing equipment (e.g., Morris water maze).

-

Reagents and equipment for histological and biochemical analysis (e.g., anti-Aβ antibodies, ELISA kits).

Procedure:

-

Baseline Assessment: Conduct baseline behavioral testing to confirm cognitive status before starting treatment.

-

Chronic Drug Administration:

-

Administer this compound or vehicle for a sustained period (e.g., 3-6 months). Oral administration in drinking water or chow is often preferred for long-term studies to minimize stress from repeated injections.

-

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase (e.g., 5 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.

-

Probe Trial (24 hours after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.

-

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Neuropathological and Biochemical Analysis:

-

Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., using 6E10 or 4G8 antibodies) and assess plaque load.

-

ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42.

-

Acetylcholinesterase Activity Assay: Measure AChE activity in brain homogenates to confirm target engagement.

-

-

Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA for learning curves, t-tests or one-way ANOVA for probe trial and biochemical data) to compare outcomes between groups.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the cholinergic synapse.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for evaluating this compound in a transgenic AD mouse model.

Logical Relationship: Cholinergic Hypothesis and this compound Intervention

Caption: Logical flow of the cholinergic hypothesis and the intervention point for this compound.

References

- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tacrine - Wikipedia [en.wikipedia.org]

- 3. Comparative effects of this compound, tacrine and physostigmine on the twitch responses in the rat phrenic-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of Velnacrine Dose-Response Curve in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, is the principal active metabolite of tacrine. It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the concentration of acetylcholine at cholinergic synapses.[1][2] This mechanism of action prompted its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission.[3][4] While it showed some modest benefits in clinical trials, concerns over its safety profile, particularly hepatotoxicity, have limited its clinical application.[3][5]

These application notes provide a comprehensive protocol for determining the dose-response curve of this compound in various cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a critical parameter for evaluating the potency and cytotoxic potential of a compound.[6] The following protocols are designed to be adaptable for different cell lines and research objectives.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and its parent compound, Tacrine (THA), in different cell types. The LC50 values represent the concentration of the compound that is lethal to 50% of the cells in a given culture.

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines

| Compound | Cell Line | Assay | LC50 (µg/mL) | Reference |

| This compound | H4 (rat hepatoma) | Neutral Red Uptake | Most Sensitive | [7] |

| This compound | Primary Rat Hepatocytes | Neutral Red Uptake | - | [7] |

| This compound | HepG2 (human hepatoma) | Neutral Red Uptake | 84 - 190 | [7] |

| This compound | Primary Dog Hepatocytes | Neutral Red Uptake | Least Sensitive | [7] |

| Tacrine (THA) | HepG2 (human hepatoma) | Neutral Red Uptake | 54 | [7] |

Note: The original study indicated relative sensitivity for H4 and primary rat/dog hepatocytes without providing specific LC50 values for this compound in those cell types.

Experimental Protocols

This section outlines a detailed methodology for determining the dose-response curve of this compound using a standard cell viability assay, such as the MTT assay. This method can be adapted for other colorimetric or fluorometric cell viability assays (e.g., AlamarBlue™, WST-8).[8][9]

Materials

-

This compound hydrochloride (or other salt form)

-

Selected adherent cell line (e.g., HepG2, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol

-

Cell Seeding:

-

Culture the selected cell line to approximately 80% confluency.

-

Trypsinize the cells and perform a cell count to determine cell viability and concentration.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing. A common approach is to use a 7- to 10-point dose range with half-log or log dilutions (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).[11]

-

-

Cell Treatment:

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a no-treatment control (cells in medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12]

-

Visualizations

Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.

Caption: Mechanism of this compound Action.

Experimental Workflow

The following diagram illustrates the key steps for determining the dose-response curve of this compound in a cell-based assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 7. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. BioRender App [app.biorender.com]

- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Velnacrine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Velnacrine, a reversible acetylcholinesterase inhibitor, in various biological matrices. The protocols are designed to be adaptable for research, preclinical, and clinical drug development settings.

Introduction

This compound, the 1-hydroxy metabolite of tacrine, has been investigated for its potential therapeutic effects in Alzheimer's disease. Accurate and reliable quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, as well as a spectrofluorimetric method.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This is a robust and widely used technique for the separation and quantification of drugs and their metabolites in complex biological fluids. Fluorescence detection, in particular, can offer high sensitivity and selectivity for fluorescent compounds like this compound.

-

Spectrofluorimetry: This method provides a simpler and more rapid approach for the determination of this compound in aqueous solutions and can be applied to biological samples after appropriate preparation.[1]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analytical methods described.

Table 1: Spectrofluorimetric Method Performance [1]

| Parameter | Value | Biological Matrix |

| Linearity Range | 5 - 100 ng/mL | Serum, Urine |

| Limit of Detection (LOD) | 1.7 ng/mL | Aqueous Solution |

| Limit of Quantification (LOQ) | 4.5 ng/mL | Aqueous Solution |

Table 2: Representative HPLC Method Performance (Hypothetical)

| Parameter | Expected Value | Biological Matrix |

| Linearity Range | 1 - 500 ng/mL | Plasma |

| Limit of Detection (LOD) | 0.5 ng/mL | Plasma |

| Limit of Quantification (LOQ) | 1 ng/mL | Plasma |

| Accuracy | 85 - 115% | Plasma |

| Precision (RSD) | < 15% | Plasma |

| Recovery | > 85% | Plasma |

Experimental Protocols

Protocol 1: Spectrofluorimetric Determination of this compound in Human Serum and Urine

This protocol is adapted from the method described by Aparicio et al. (2003).[1]

1. Materials and Reagents:

-

This compound standard

-

Sodium acetate buffer (0.04 M, pH 5.6)

-

Methanol, HPLC grade

-

Human serum and urine (drug-free for calibration)

-

Spectrofluorometer

2. Sample Preparation (Serum):

-

To 1.0 mL of human serum, add 2.0 mL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Separate the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of sodium acetate buffer.

3. Sample Preparation (Urine):

-

Dilute urine samples 1:10 with sodium acetate buffer.

4. Instrumental Analysis:

-

Excitation Wavelength (λex): 242 nm

-

Emission Wavelength (λem): 359 nm

-

Slit widths: 10 nm

-

Measure the fluorescence intensity of the prepared samples.

5. Quantification:

-

Prepare a calibration curve using drug-free serum or urine spiked with known concentrations of this compound.

-

Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the calibration curve.

Protocol 2: HPLC with UV/Fluorescence Detection for this compound in Human Plasma (Representative Method)

This protocol is a representative method based on established procedures for the analysis of tacrine and its metabolites.

1. Materials and Reagents:

-

This compound standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Ammonium acetate buffer (e.g., 20 mM, pH adjusted)

-

Human plasma (drug-free for calibration)

-

HPLC system with UV or fluorescence detector

-

C18 or CN analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject a portion (e.g., 20 µL) into the HPLC system.

3. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of ammonium acetate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection:

-

UV: Set at a wavelength determined by the UV spectrum of this compound (e.g., around 240 nm).

-

Fluorescence: Excitation and emission wavelengths should be optimized (e.g., λex ~242 nm, λem ~359 nm).

-

4. Quantification:

-

Prepare calibration standards and quality control samples by spiking drug-free plasma with known concentrations of this compound and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 3: this compound Quantification in Brain Tissue (General Procedure)

This protocol outlines a general procedure for the extraction of this compound from brain tissue, which can then be analyzed by the HPLC method described above.

1. Materials and Reagents:

-

Brain tissue sample

-

Homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Acetonitrile or other suitable organic solvent

-

Homogenizer (e.g., Potter-Elvehjem or bead-based)

-

Centrifuge

2. Sample Preparation:

-

Accurately weigh a portion of the brain tissue (e.g., 100 mg).

-

Add a known volume of ice-cold homogenization buffer (e.g., 1 mL PBS per 100 mg tissue).

-

Homogenize the tissue on ice until a uniform suspension is obtained.

-

To a known volume of the homogenate, add an internal standard and a protein precipitating agent (e.g., three volumes of cold acetonitrile).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and proceed with the evaporation and reconstitution steps as described in the plasma protocol before HPLC analysis.

Visualizations

Caption: General workflow for biological sample preparation and analysis.

Caption: Workflow for this compound quantification by HPLC.

References

Velnacrine Administration Protocols for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Velnacrine is a cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. Its clinical development was halted in the mid-1990s due to concerns about hepatotoxicity. As a result, detailed in vivo administration protocols for rodent studies are not widely available in published literature. The following application notes and protocols are based on general knowledge of administering cholinesterase inhibitors to rodents for preclinical research and should be adapted and optimized for specific experimental needs.

Application Notes

This compound is a hydroxylated derivative of tacrine and acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action formed the basis for its investigation in Alzheimer's disease, a condition characterized by a cholinergic deficit.[1][2]

In preclinical studies, this compound and its analogs have been evaluated in rodents, primarily in models of cognitive impairment, to assess their efficacy in improving learning and memory.[3] Due to the lack of specific published data on this compound dosages, researchers should consider conducting dose-response studies to determine the optimal therapeutic window that balances cognitive enhancement with potential adverse effects.

Common administration routes for small molecules like this compound in rodent studies include oral gavage (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection. The choice of route depends on the desired pharmacokinetic profile and the formulation of the compound. Oral administration has been mentioned in the context of this compound disposition studies in rats.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in rodent studies, the following tables present representative data that might be expected from an in vivo study of a novel cholinesterase inhibitor in a rodent model of cognitive impairment.

Table 1: Representative Pharmacokinetic Parameters of a Cholinesterase Inhibitor in Rodents

| Parameter | Rat | Mouse |

| Route of Administration | Oral (gavage) | Intraperitoneal |

| Dose (mg/kg) | 5 | 1 |

| Cmax (ng/mL) | 150 ± 25 | 80 ± 15 |

| Tmax (h) | 1.0 ± 0.2 | 0.5 ± 0.1 |

| AUC (ng·h/mL) | 600 ± 75 | 200 ± 30 |

| Half-life (h) | 2.5 ± 0.5 | 1.8 ± 0.3 |

| Bioavailability (%) | ~30 | N/A |

This table provides hypothetical data for illustrative purposes.

Table 2: Representative Behavioral Outcomes in a Rodent Model of Cognitive Impairment (e.g., Morris Water Maze)

| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |

| Vehicle Control | 60 ± 8 | 15 ± 3 |

| Cognitive Impairment Model + Vehicle | 85 ± 10 | 10 ± 2 |

| Cognitive Impairment Model + Compound X (1 mg/kg) | 55 ± 7 | 25 ± 4 |

| Cognitive Impairment Model + Compound X (5 mg/kg) | 40 ± 5 | 35 ± 5 |

*p < 0.05, **p < 0.01 compared to the cognitive impairment model + vehicle group. This table provides hypothetical data for illustrative purposes.

Table 3: Representative Ex Vivo Acetylcholinesterase (AChE) Inhibition in Rodent Brain Regions

| Treatment Group | Cortex AChE Inhibition (%) | Hippocampus AChE Inhibition (%) |

| Vehicle Control | 0 | 0 |

| Compound X (1 mg/kg) | 35 ± 5 | 40 ± 6 |

| Compound X (5 mg/kg) | 65 ± 8 | 70 ± 7 |

This table provides hypothetical data for illustrative purposes.

Experimental Protocols

Protocol for Oral Gavage Administration in Mice

Materials:

-

This compound or test compound

-

Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)

-

20-gauge, 1.5-inch curved feeding needle with a ball tip

-

1 mL syringe

-

Animal scale

Procedure:

-

Preparation: Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

Animal Handling: Weigh the mouse to determine the correct volume of the dosing solution to administer.

-

Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The curvature of the needle should follow the natural curvature of the animal's pharynx. Do not force the needle.

-

Administration: Once the needle is properly positioned in the esophagus, slowly administer the solution from the syringe.

-

Withdrawal: Gently remove the feeding needle.

-

Observation: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol for Morris Water Maze Test

Materials:

-

Circular water tank (1.5-2.0 m in diameter)

-

Submerged escape platform

-

Non-toxic opaque substance to make the water cloudy (e.g., non-toxic tempura paint)

-

Water heater to maintain water temperature at 22-25°C

-

Video tracking system and software

-

Visual cues placed around the room

Procedure:

-

Habituation (Day 1): Allow the animals to swim freely in the tank without the platform for 60 seconds to acclimate them to the environment.

-

Acquisition Phase (Days 2-5):

-

Place the submerged platform in a fixed location in one of the quadrants.

-

For each trial, gently place the mouse into the water facing the wall of the tank at one of the four designated start positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 90 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds.

-

If the mouse does not find the platform within 90 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.

-

Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes. The start position should be varied for each trial.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the tank.

-

Place the mouse in the tank at a novel start position.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Protocol for Ex Vivo Acetylcholinesterase Activity Assay

Materials:

-

Rodent brain tissue (e.g., hippocampus, cortex)

-

Ice-cold phosphate buffer

-

Tissue homogenizer

-

Centrifuge

-

Spectrophotometer

-

Ellman's reagent (DTNB)

-

Acetylthiocholine iodide (ATCI)

Procedure:

-

Tissue Preparation: Following behavioral testing and euthanasia, rapidly dissect the brain regions of interest on ice.

-

Homogenization: Homogenize the tissue in ice-cold phosphate buffer.

-

Centrifugation: Centrifuge the homogenate at 4°C to pellet cellular debris. Collect the supernatant, which contains the enzyme.

-

Assay:

-

In a 96-well plate, add the supernatant, phosphate buffer, and Ellman's reagent to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

The acetylcholinesterase in the sample will hydrolyze acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored compound.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

-

Calculation: The rate of change in absorbance is proportional to the acetylcholinesterase activity. Calculate the percentage of inhibition relative to the vehicle-treated control group.[4]

Mandatory Visualizations

Caption: Signaling pathway of this compound as an acetylcholinesterase inhibitor.

Caption: Experimental workflow for in vivo rodent studies of this compound.

References